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molecular formula C17H19N3O B8643391 N-butyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine CAS No. 61658-65-9

N-butyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine

Cat. No. B8643391
M. Wt: 281.35 g/mol
InChI Key: PTTGTYUMYFYURL-UHFFFAOYSA-N
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Patent
US03985760

Procedure details

12.2 g. of 4-chloro-3methyl-6-phenylisoxazolo[5,4-b]-pyridine (0.05 mol.) are added to 150 ml. of n-butylamine. The reaction mixture is heated at 150°-160° for 3 hours in an autoclave and, after cooling to room temperature, is evaported in vacuo. The residue is treated with water, filtered off and dried. 14.1 g. (100%) of N-butyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine are recrystallized from a mixture of ligroin and ethylacetate (3:1), m.p. 126°-127°.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:5]=[C:4]2[O:14][N:15]=[C:16]([CH3:17])[C:3]=12.[CH2:18]([NH2:22])[CH2:19][CH2:20][CH3:21]>O>[CH2:18]([NH:22][C:2]1[C:3]2[C:16]([CH3:17])=[N:15][O:14][C:4]=2[N:5]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1)[CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClC1=C2C(=NC(=C1)C1=CC=CC=C1)ON=C2C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated at 150°-160° for 3 hours in an autoclave
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(100%) of N-butyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine are recrystallized from a mixture of ligroin and ethylacetate (3:1), m.p. 126°-127°

Outcomes

Product
Name
Type
Smiles
C(CCC)NC=1C2=C(N=C(C1)C1=CC=CC=C1)ON=C2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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